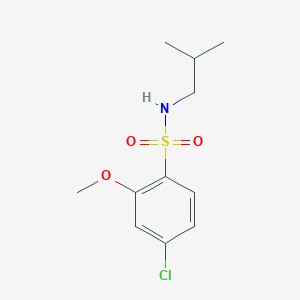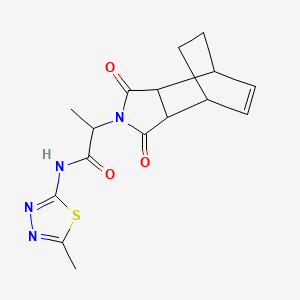![molecular formula C17H18N6O2S B4517403 N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B4517403.png)
N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including an acetylamino group, a triazolopyridazine moiety, and a sulfanyl group, contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Acetylation: The acetylamino group is introduced by acetylation of aniline derivatives using acetic anhydride or acetyl chloride.
Coupling Reactions: The final step involves coupling the acetylamino phenyl group with the triazolopyridazine core through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and acids or bases like hydrochloric acid and sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study enzyme inhibition, receptor binding, and signal transduction pathways.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.
Mécanisme D'action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine moiety is known to bind to active sites of enzymes, inhibiting their activity. The acetylamino group may enhance binding affinity through hydrogen bonding interactions. The sulfanyl group can participate in redox reactions, modulating the activity of redox-sensitive proteins. Overall, the compound’s effects are mediated through its ability to interfere with key biochemical pathways involved in cell proliferation, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but differ in the presence of a thiadiazine ring instead of a pyridazine ring.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline ring fused to the triazole ring, offering different biological activities.
Acetamide Derivatives: Compounds like N-(2-hydroxyphenyl)acetamide have similar acetamide groups but lack the triazolopyridazine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-3-14-20-21-15-7-8-17(22-23(14)15)26-10-16(25)19-13-6-4-5-12(9-13)18-11(2)24/h4-9H,3,10H2,1-2H3,(H,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVKCJSOYUWTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE](/img/structure/B4517325.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4517331.png)
![3,5,9-trimethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B4517335.png)
![ethyl 4-{[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B4517350.png)

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B4517370.png)
![N~4~-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4517376.png)

![4-[6-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4517391.png)
![N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B4517398.png)
![methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B4517406.png)
![5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4517415.png)
![N-[3-(aminocarbonyl)-2-methylphenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4517421.png)
